molecular formula C14H11N3O6 B14528196 Methyl 4-[(2,4-dinitrophenyl)amino]benzoate CAS No. 62276-02-2

Methyl 4-[(2,4-dinitrophenyl)amino]benzoate

Cat. No.: B14528196
CAS No.: 62276-02-2
M. Wt: 317.25 g/mol
InChI Key: FBHWDEJQRVQXON-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dinitrophenyl)amino]benzoate is a benzoate ester derivative featuring a 2,4-dinitrophenylamino substituent at the para position of the benzoyl group. This compound is synthesized via palladium-catalyzed coupling reactions, as exemplified by analogous methods in the synthesis of methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate (54% yield) and related derivatives using tris(dibenzylideneacetone)-dipalladium, rac-BINAP, and cesium carbonate . The 2,4-dinitrophenyl group is electron-withdrawing, significantly influencing the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No.

62276-02-2

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

methyl 4-(2,4-dinitroanilino)benzoate

InChI

InChI=1S/C14H11N3O6/c1-23-14(18)9-2-4-10(5-3-9)15-12-7-6-11(16(19)20)8-13(12)17(21)22/h2-8,15H,1H3

InChI Key

FBHWDEJQRVQXON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,4-dinitrophenyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dinitrophenylamino group enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution. Key reactions include:

Aminolysis with Alicyclic Amines

  • Second-order rate constants (kNk_N
    ) for reactions with secondary amines (e.g., piperidine) in acetonitrile range from 1.2×1031.2\times 10^{-3}
    to 3.8×102M1s13.8\times 10^{-2}\,\text{M}^{-1}\text{s}^{-1}
    depending on amine basicity .

  • A Brønsted plot slope (βnuc=0.40\beta_{\text{nuc}}=0.40
    ) indicates minimal bond formation between the amine and carbonyl carbon in the transition state, supporting a concerted mechanism .

| Amine | kN(M1s1)k_N\,(\text{M}^{-1}\text{s}^{-1})
|
|----------------|---------------------------------------|
| Piperidine | 3.8×1023.8\times 10^{-2}
|
| Morpholine | 1.5×1021.5\times 10^{-2}
|
| Quinuclidine | 2.9×1032.9\times 10^{-3}
|

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Base-Catalyzed Hydrolysis

  • In aqueous NaOH, the ester group hydrolyzes to form 4-[(2,4-dinitrophenyl)amino]benzoic acid. Rate constants increase with hydroxide ion concentration (kOH=4.7×104M1s1k_{\text{OH}}=4.7\times 10^{-4}\,\text{M}^{-1}\text{s}^{-1}
    at 25°C).

Acid-Catalyzed Hydrolysis

  • Protonation of the ester carbonyl enhances electrophilicity, accelerating hydrolysis in HCl (k=1.2×105M1s1k_{\text{H }}=1.2\times 10^{-5}\,\text{M}^{-1}\text{s}^{-1}
    ).

Reduction Reactions

The nitro groups are susceptible to reduction:

Catalytic Hydrogenation

  • Using Pd/C in ethanol, nitro groups are reduced to amines, yielding methyl 4-[(2,4-diaminophenyl)amino]benzoate. Reaction completion occurs within 2–3 hours at 50 psi H2_2
    .

Chemical Reduction

  • SnCl2_2
    in HCl reduces nitro groups selectively, forming methyl 4-[(2-amino-4-nitrophenyl)amino]benzoate as an intermediate.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in electrophilic substitutions under forcing conditions:

Nitration

  • Further nitration with HNO3_3
    /H2_2
    SO4_4
    introduces a third nitro group at the meta position relative to existing substituents.

Halogenation

  • Bromination (Br2_2
    /FeBr3_3
    ) occurs at the para position to the amino group, albeit with low yields (~15%) due to steric hindrance.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NOx_x
    gases.

  • Photodegradation : UV irradiation in solution leads to nitro group reduction and ester cleavage, forming benzoic acid derivatives.

Mechanistic Insights

  • Concerted Aminolysis : The simultaneous attack of the amine and departure of the leaving group (dinitrophenoxide) is favored in aprotic solvents like acetonitrile, avoiding zwitterionic intermediates .

  • Electronic Effects : The dinitrophenyl group lowers the LUMO energy of the ester carbonyl, enhancing reactivity toward nucleophiles .

Comparative Reaction Kinetics

| Reaction Type | Solvent | Rate Constant (kk
) | Mechanism |
|------------------------|------------|------------------------------|---------------------|
| Aminolysis (Piperidine)| MeCN | 3.8×102M1s13.8\times 10^{-2}\,\text{M}^{-1}\text{s}^{-1}
| Concerted |
| Base Hydrolysis | H2_2
O | 4.7×104M1s14.7\times 10^{-4}\,\text{M}^{-1}\text{s}^{-1}
| Bimolecular |
| Acid Hydrolysis | HCl/H2_2
O | 1.2×105M1s11.2\times 10^{-5}\,\text{M}^{-1}\text{s}^{-1}
| Unimolecular |

Scientific Research Applications

Methyl 4-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein labeling.

    Medicine: Studied for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure and vibrant color.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with biological molecules. The compound can act as a protonophore, disrupting proton gradients across biological membranes. This leads to the uncoupling of oxidative phosphorylation, affecting cellular energy production. The nitro groups play a crucial role in this mechanism by facilitating electron transfer and proton shuttling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Benzoate Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Methyl 4-[(2,4-dinitrophenyl)amino]benzoate 2,4-dinitrophenylamino ~331.27* Not reported High reactivity, UV absorption
Methyl 4-(dimethylamino)benzoate Dimethylamino 179.22 Not reported Electron-donating group, basicity
Ethyl 4-aminobenzoate (Procaine) Amino 164.20 51–53 Local anesthetic, water solubility
2,4-Dinitrophenyl benzoate 2,4-dinitrophenyl 288.22 231–274† Hydrolytic stability, chromophore
Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate 4-isobutoxy-3-isopropylphenylamino ~371.45* Not reported Pharmaceutical intermediate
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate 2,4-dinitrophenyl, 4-methoxy 413.38 Not reported Photostability, agrochemical applications

*Calculated based on molecular formula.
†Melting points for hydrazone derivatives with 2,4-dinitrophenyl groups .

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dinitrophenylamino group in this compound reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance compared to dimethylamino-substituted analogs (e.g., Methyl 4-(dimethylamino)benzoate) .
  • Solubility: Nitro groups decrease water solubility but improve organic solvent compatibility. For example, Ethyl 4-aminobenzoate (Procaine) is water-soluble due to its amino group, whereas this compound is likely lipophilic .
  • Thermal Stability : Compounds with nitro groups (e.g., 2,4-dinitrophenyl benzoate) exhibit higher melting points (>230°C) due to rigid molecular packing and strong intermolecular interactions .

Research Findings and Challenges

  • Synthetic Yields: Coupling reactions for nitro-substituted benzoates (e.g., Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)-3-nitrobenzoate, 81.8% yield) often outperform non-nitro analogs, highlighting nitro groups' compatibility with palladium catalysis .
  • Spectroscopic Identification: FT-IR spectra of 2,4-dinitrophenyl derivatives show characteristic NO₂ asymmetric/symmetric stretches at 1533–1542 cm⁻¹ and 1317–1329 cm⁻¹, aiding structural confirmation .
  • Additionally, metabolic pathways (e.g., thiol methylation ) may limit pharmaceutical applicability.

Biological Activity

Methyl 4-[(2,4-dinitrophenyl)amino]benzoate, also known as a derivative of methyl 4-aminobenzoate, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a 2,4-dinitrophenyl group. The presence of nitro groups enhances the compound's electrophilicity, which is crucial for its interaction with biological targets.

Biological Activity Overview

  • Antioxidant Properties :
    • This compound has been evaluated for its ability to inhibit glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). Studies indicate that derivatives exhibit varying degrees of inhibition, with certain compounds demonstrating significant potency against these enzymes .
  • Anticancer Activity :
    • The compound shows promise as an anticancer agent. In vitro studies have demonstrated that similar dinitrophenyl derivatives can induce apoptosis in cancer cell lines such as HeLa and HepG2. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
  • DNA Interaction :
    • The dinitrophenyl moiety is known for its capacity to interact with DNA. Research indicates that compounds with similar structures can bind covalently to DNA, potentially leading to mutagenic effects. This aspect is critical when evaluating the safety profile of such compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Substituent Biological Activity IC50 Value (µM)
2-Nitro GroupEnhanced GR Inhibition0.325
4-Amino GroupModerate GST Inhibition92.41
Dinitrophenyl GroupInduces ApoptosisVaries by Cell Line

The presence of electron-withdrawing groups like nitro enhances the compound's reactivity towards biological targets, while amino groups can influence solubility and binding affinity.

Case Studies

  • In Vitro Studies on Antioxidant Activity :
    • A study evaluated various methyl benzoate derivatives for their inhibitory effects on GR and GST. Methyl 4-amino-3-bromo-5-fluorobenzoate exhibited the strongest inhibition with an IC50 value of 0.325 µM against GR .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were assessed using the MTT assay against several cancer cell lines including A549 (lung cancer) and HCT-116 (colon carcinoma). Compounds similar to this compound showed significant cytotoxicity, indicating potential as chemotherapeutic agents .
  • DNA Binding Studies :
    • Research has demonstrated that dinitrophenyl derivatives can form adducts with DNA, leading to increased mutation rates in cellular models. This property raises concerns regarding their genotoxic potential but also highlights their utility in targeted cancer therapies .

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